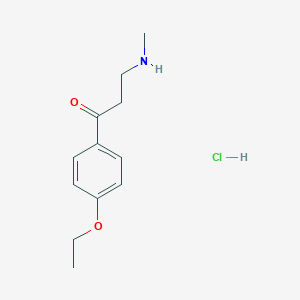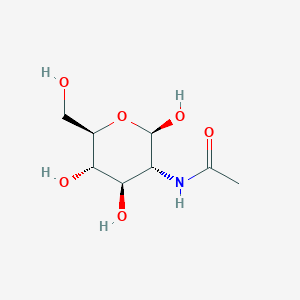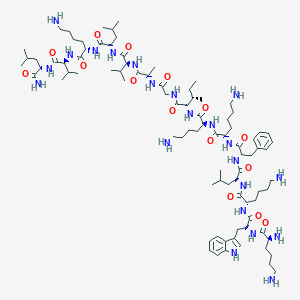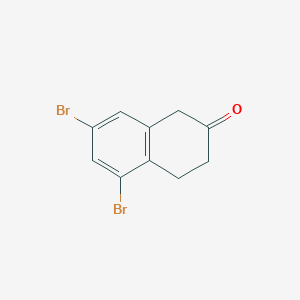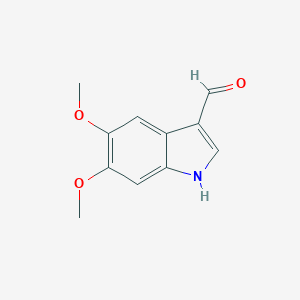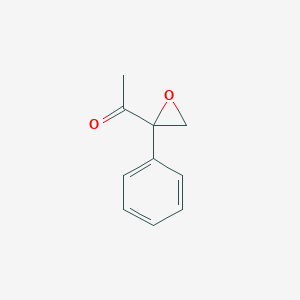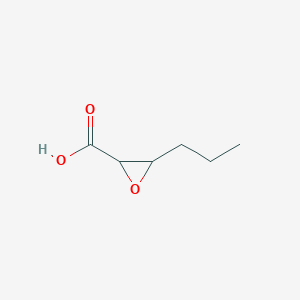
3-Propyloxirane-2-carboxylic acid
Descripción general
Descripción
3-Propyloxirane-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is a chiral epoxide, which means that it contains a three-membered ring consisting of two carbon atoms and one oxygen atom.
Aplicaciones Científicas De Investigación
3-Propyloxirane-2-carboxylic acid has a wide range of potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a building block for the synthesis of biologically active compounds. For example, 3-Propyloxirane-2-carboxylic acid has been used as a starting material for the synthesis of antitumor agents and anti-inflammatory drugs. Additionally, this compound has potential applications in organic synthesis, where it can be used as a chiral building block for the synthesis of complex molecules. Finally, 3-Propyloxirane-2-carboxylic acid can be used as a starting material for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Propyloxirane-2-carboxylic acid is not well understood. However, it is believed that this compound may act as an alkylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to changes in the structure and function of these molecules, which can have a variety of biological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Propyloxirane-2-carboxylic acid are not well studied. However, it is believed that this compound may have anti-inflammatory and antitumor properties. Additionally, it may have effects on the central nervous system, although this has not been thoroughly investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Propyloxirane-2-carboxylic acid is its chiral nature, which makes it a valuable building block for the synthesis of complex molecules. Additionally, this compound is relatively easy to synthesize and purify, which makes it a useful starting material for scientific research. However, one of the main limitations of this compound is its low yield, which can make it difficult to work with in large quantities.
Direcciones Futuras
There are many potential future directions for research involving 3-Propyloxirane-2-carboxylic acid. One area of research could be the development of new synthetic methods for this compound, which could increase the yield and make it more accessible for scientific research. Additionally, researchers could investigate the biological effects of this compound in more detail, with a focus on its potential applications in medicine and materials science. Finally, researchers could explore the use of 3-Propyloxirane-2-carboxylic acid as a chiral building block for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
159346-72-2 |
|---|---|
Nombre del producto |
3-Propyloxirane-2-carboxylic acid |
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
3-propyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-2-3-4-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Clave InChI |
ZUXGVGARWYYZKY-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C(=O)O |
SMILES canónico |
CCCC1C(O1)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

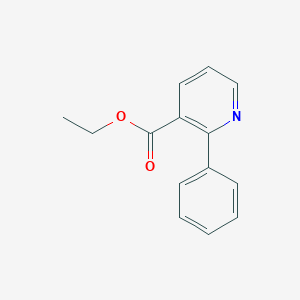
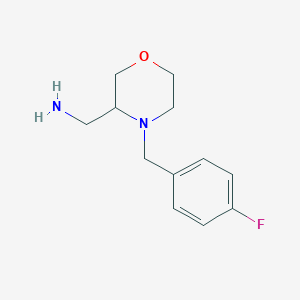
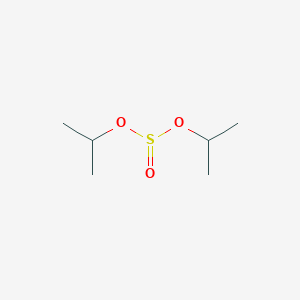
![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)
